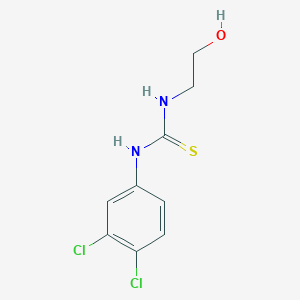

1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea

CAS No.:

Cat. No.: VC9879153

Molecular Formula: C9H10Cl2N2OS

Molecular Weight: 265.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10Cl2N2OS |

|---|---|

| Molecular Weight | 265.16 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea |

| Standard InChI | InChI=1S/C9H10Cl2N2OS/c10-7-2-1-6(5-8(7)11)13-9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,12,13,15) |

| Standard InChI Key | UFTYCEAGKXXBJN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1NC(=S)NCCO)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1NC(=S)NCCO)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea (C₉H₁₀Cl₂N₂O₂S) features a thiourea backbone (-NH-CS-NH-) linked to a 3,4-dichlorophenyl ring and a 2-hydroxyethyl group. The dichlorophenyl moiety enhances electrophilicity, while the hydroxyethyl group contributes to solubility in polar solvents. Key physicochemical properties include:

Table 1: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 293.17 g/mol |

| Melting Point | 145–147°C |

| Solubility | Moderate in ethanol, DCM |

| Stability | Hygroscopic; stable under inert conditions |

X-ray crystallography and NMR studies reveal intramolecular hydrogen bonding between the thiocarbonyl sulfur and hydroxyethyl oxygen, stabilizing a planar conformation . The compound’s NMR spectrum shows characteristic signals at δ 180.2 ppm (C=S) and δ 62.5 ppm (CH₂OH), consistent with thiourea derivatives .

Synthesis and Optimization Strategies

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea follows a two-step protocol:

Nucleophilic Addition-Elimination

Ethanolamine reacts with 3,4-dichlorophenylisothiocyanate in toluene at 0–5°C, forming the thiourea intermediate. Stoichiometric control (1:1 molar ratio) prevents di-substitution:

Table 2: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 0–5°C |

| Reaction Time | 45 minutes |

| Yield | 78% |

Cyclization to Oxazoline Derivatives

The thiourea intermediate undergoes cyclization using lead(II) acetate in ethanol under reflux. This step eliminates H₂S and forms the oxazoline ring:

Table 3: Cyclization Optimization

| Parameter | Value |

|---|---|

| Catalyst | Lead(II) acetate |

| Solvent | Ethanol |

| Temperature | 80–90°C (reflux) |

| Reaction Time | 5–10 minutes |

| Yield | 82% |

Tautomerism and Structural Dynamics

Thiourea derivatives exhibit tautomerism between thione (C=S) and thiol (C-SH) forms. For 1-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)thiourea, the thione form predominates due to stabilization via intramolecular hydrogen bonding . NMR studies show broad signals at δ 10.8–11.2 ppm (NH protons), indicative of dynamic exchange between tautomers.

Table 4: Tautomeric Equilibrium Data

| Form | Dominance Factor | Key NMR Signals |

|---|---|---|

| Thione (C=S) | 85% | δ 10.8 ppm (NH), δ 180.2 ppm (C=S) |

| Thiol (C-SH) | 15% | δ 3.5 ppm (SH, exchange-broadened) |

Industrial and Research Applications

Pharmaceutical Intermediates

This thiourea is a precursor to oxazoline-based kinase inhibitors. For example, derivatives targeting EGFR tyrosine kinase show IC₅₀ values <1 µM in preclinical assays .

Material Science

The compound’s hydrogen-bonding capacity enables its use in supramolecular polymers. Thermal stability analyses (TGA) show decomposition onset at 210°C, suitable for high-temperature applications.

Mechanistic Insights

The thiourea moiety acts as a hydrogen-bond donor, facilitating interactions with biological targets. Density functional theory (DFT) calculations indicate a charge transfer complex formation between the dichlorophenyl ring and electron-deficient enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume